EBI-2511
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVSLBALKNFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EBI-2511: A Potent and Orally Active EZH2 Inhibitor Targeting H3K27 Trimethylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression and is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma. EBI-2511 has emerged as a highly potent and orally bioavailable small molecule inhibitor of EZH2, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action, its effects on H3K27 trimethylation, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the methyltransferase activity of EZH2. As a key component of the PRC2 complex, EZH2 is responsible for transferring a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. The resulting H3K27me3 mark serves as a docking site for other repressive protein complexes, leading to chromatin compaction and gene silencing. In various cancers, overexpression or activating mutations of EZH2 lead to aberrant gene silencing, including the repression of tumor suppressor genes.
This compound competitively binds to the SAM-binding pocket of EZH2, preventing the methylation of H3K27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-proliferative effects in cancer cells dependent on EZH2 activity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 (nM) | Reference Compound (EPZ-6438) IC50 (nM) |
| EZH2 Enzymatic Assay | - | 4 (for EZH2 A667G mutant) | - |
| Cell Proliferation | Pfeiffer | 6 | - |
| Cell Proliferation | WSU-DLCL2 | 55 | - |
| H3K27me3 Inhibition | Pfeiffer | 8 | ~24 |
Table 2: In Vivo Efficacy of this compound in Pfeiffer Xenograft Model [1]
| Treatment Group | Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) |
| This compound | 10 | 28 |
| This compound | 30 | 83 |
| This compound | 100 | 97 |
| EPZ-6438 (Reference) | 100 | - |
Note: At the 100 mg/kg dose, this compound showed superior antitumor efficacy compared to EPZ-6438.[1]
Table 3: Pharmacokinetic Properties of this compound
| Species | Administration Route | Dose (mg/kg) | Bioavailability (%) |
| Rat | p.o. | 5 | 9 |
| Mouse | p.o. | 10 | 16 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
H3K27 Trimethylation Inhibition Assay (Western Blot)
This protocol is designed to assess the effect of this compound on cellular H3K27me3 levels.
-
Cell Culture and Treatment:
-
Culture Pfeiffer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
-
Histone Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells with a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Isolate nuclei by centrifugation and resuspend in 0.4 N H2SO4.
-
Incubate on ice for 30 minutes to extract histones.
-
Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in deionized water.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of histone proteins (e.g., 15 µg) on an SDS-PAGE gel (e.g., 15%) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) and a loading control (e.g., anti-histone H3, Abcam, ab1791) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Pfeiffer Xenograft Mouse Model
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.
-
Animal Model:
-
Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
House animals in a specific pathogen-free (SPF) environment.
-
-
Tumor Implantation:
-
Harvest Pfeiffer cells during their logarithmic growth phase.
-
Resuspend cells in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Subcutaneously inject approximately 5 x 10^6 to 10 x 10^6 cells into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth regularly using calipers (Tumor volume = (length × width^2)/2).
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.[1]
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 21 days).[1]
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissues can be further processed for pharmacodynamic marker analysis (e.g., H3K27me3 levels by Western blot or immunohistochemistry).
-
Conclusion
This compound is a promising EZH2 inhibitor with potent and selective activity against H3K27 trimethylation. Its favorable oral bioavailability and significant in vivo anti-tumor efficacy make it a strong candidate for further clinical development in the treatment of EZH2-driven malignancies. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and other EZH2 inhibitors.
References
EBI-2511: A Technical Deep Dive into EZH2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the biochemical selectivity of EBI-2511, a potent and orally bioavailable inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). A comprehensive understanding of its selectivity for EZH2 over its close homolog EZH1 is critical for assessing its therapeutic potential and predicting its biological effects. While extensive data highlights this compound's potent inhibition of EZH2, direct quantitative data on its activity against EZH1 from the primary developers remains undisclosed in the public domain. This guide summarizes the available data for this compound and contextualizes its selectivity by comparing it with other well-characterized EZH1 and EZH2 inhibitors.
Quantitative Analysis of Inhibitor Potency
The inhibitory activity of this compound against EZH2 has been established through in vitro biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against EZH2. For comparative purposes, data for other notable EZH2 inhibitors, UNC1999 and GSK343, are also included to provide a reference for selectivity profiles.
| Inhibitor | Target | IC50 (nM) | Selectivity (EZH1/EZH2) | Reference |
| This compound | EZH2 (A677G mutant) | 4 | Not Reported | [1] |
| This compound | EZH2 (in Pfeiffer cell line) | 6 | Not Reported | [2] |
| UNC1999 | EZH2 | <10 | ~4.5-fold | [3] |
| EZH1 | 45 | [3] | ||
| GSK343 | EZH2 | 4 | 60-fold | [4] |
| EZH1 | 240 | [4] |
Experimental Protocols: Determining Inhibitor Potency
The determination of IC50 values for EZH inhibitors typically involves in vitro enzymatic assays that measure the methyltransferase activity of the PRC2 complex. While the specific protocol for this compound has not been detailed in its primary publication[5][6], a general methodology based on standard industry practices is outlined below.
General Biochemical Assay for EZH2/EZH1 Inhibition
A common method for assessing EZH2/EZH1 activity is a radiometric assay that measures the transfer of a tritiated methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a histone H3 substrate.
Materials:
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Recombinant human PRC2 complex (containing either EZH2 or EZH1)
-
Histone H3 peptide (e.g., H3K27me0) or reconstituted nucleosomes as substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
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Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, DTT, MgCl₂, BSA)
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Scintillation fluid and microplates
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Scintillation counter
Procedure:
-
Reaction Setup: The enzymatic reaction is typically performed in a 96-well or 384-well plate format.
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Inhibitor Addition: A serial dilution of the test inhibitor (this compound) is pre-incubated with the PRC2-EZH2 or PRC2-EZH1 complex in the assay buffer for a defined period to allow for binding to the enzyme.
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Substrate Addition: The histone H3 substrate is added to the enzyme-inhibitor mixture.
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Reaction Initiation: The methyltransferase reaction is initiated by the addition of [³H]-SAM.
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Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration, allowing for the enzymatic transfer of the tritiated methyl group.
-
Reaction Termination: The reaction is stopped, typically by the addition of a stop solution (e.g., trichloroacetic acid) which precipitates the histone substrate.
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Detection: The precipitated, radiolabeled histone substrate is captured on a filter plate, and the unincorporated [³H]-SAM is washed away. Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are plotted against the inhibitor concentration. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway of EZH1 and EZH2 as part of the Polycomb Repressive Complex 2 (PRC2) and a generalized workflow for the biochemical assay described above.
Caption: PRC2 complex, with its catalytic subunit EZH1 or EZH2, mediates gene silencing.
Caption: A generalized workflow for determining the IC50 of an EZH inhibitor.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of EBI-2511: A Potent and Orally Active EZH2 Inhibitor for Hematological Malignancies
An In-Depth Technical Guide on the Preclinical Evaluation of EBI-2511 in Cancer Models
This whitepaper provides a comprehensive technical overview of the preclinical studies of this compound, a novel, potent, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data herein summarizes the in vitro and in vivo preclinical characterization of this compound, highlighting its potential as a therapeutic agent for cancers harboring EZH2 mutations, particularly non-Hodgkin's lymphoma. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[1] Aberrant EZH2 activity, due to overexpression or gain-of-function mutations, is a known driver in various malignancies, including non-Hodgkin's lymphoma.[2][3] this compound was developed as a highly potent and selective inhibitor of EZH2, emerging from a scaffold hopping approach based on the clinical compound EPZ-6438 (Tazemetostat).[2][4][5] This document details the preclinical anti-cancer activity and mechanism of action of this compound.
In Vitro Activity and Potency
This compound demonstrated potent inhibition of EZH2 enzymatic activity and cancer cell proliferation in vitro. The inhibitory activity was assessed against both wild-type and mutant forms of EZH2, as well as in lymphoma cell lines with defined EZH2 mutation status.
Biochemical and Cellular Potency
The half-maximal inhibitory concentration (IC50) values for this compound were determined in biochemical assays using purified EZH2 enzyme and in cell-based proliferation assays using lymphoma cell lines.
| Assay Type | Target/Cell Line | EZH2 Mutation | This compound IC50 (nM) | Reference Compound (EPZ-6438) IC50 (nM) |
| Biochemical Assay | EZH2 (A677G mutant) | A677G | 4 | Not Reported |
| Cell Proliferation Assay | WSU-DLCL2 | Y641F | 55 | Not Reported |
Table 1: In vitro potency of this compound against mutant EZH2 and in a lymphoma cell line.[6]
Experimental Protocols
Cell Proliferation Assay (WSU-DLCL2):
The anti-proliferative activity of this compound was determined using the WSU-DLCL2 human diffuse large B-cell lymphoma cell line, which harbors a Y641F EZH2 mutation.
-
Cell Culture: WSU-DLCL2 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Setup: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: this compound was serially diluted in DMSO and added to the cell plates to achieve final concentrations ranging from 0.1 nM to 10 µM. The final DMSO concentration was maintained at ≤0.1%.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was recorded using a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.
In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of this compound was evaluated in a Pfeiffer cell line-derived xenograft mouse model. The Pfeiffer cell line is derived from a human B-cell lymphoma and carries an A677G EZH2 gain-of-function mutation.[2]
Dose-Dependent Tumor Growth Inhibition
This compound exhibited robust, dose-dependent anti-tumor efficacy when administered orally.[2]
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | - | Oral, QD | - | - |
| This compound | 10 | Oral, QD | 28 | < 0.05 |
| This compound | 30 | Oral, QD | 83 | < 0.01 |
| This compound | 100 | Oral, QD | 97 | < 0.01 |
| EPZ-6438 | 100 | Oral, QD | Not explicitly stated, but inferior to this compound at the same dose | < 0.01 (this compound vs. EPZ-6438) |
Table 2: In vivo anti-tumor efficacy of this compound in the Pfeiffer xenograft model.[2] QD: Once daily
Notably, no significant changes in the body weights of the treated animals were observed, suggesting that this compound was well-tolerated at efficacious doses.[2]
Experimental Protocols
Pfeiffer Xenograft Mouse Model:
-
Animal Model: Female severe combined immunodeficient (SCID) mice, 6-8 weeks of age, were used for the study.
-
Cell Line: The Pfeiffer human B-cell lymphoma cell line was cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 1 x 10^7 Pfeiffer cells suspended in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a volume of approximately 150-200 mm³. Animals were then randomized into treatment and control groups.
-
Compound Formulation and Administration: this compound was formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80). The compound was administered orally once daily for 20 consecutive days.[2]
-
Tumor Measurement and Body Weight: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Statistical Analysis: Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's test for multiple comparisons.
Mechanism of Action: EZH2 Inhibition and Downstream Effects
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of EZH2, leading to a reduction in global H3K27 trimethylation. This, in turn, derepresses the transcription of PRC2 target genes, including tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in EZH2-dependent cancer cells.
Inhibition of H3K27 Trimethylation
The ability of this compound to inhibit the catalytic activity of EZH2 in a cellular context was confirmed by measuring the levels of H3K27me3.
Experimental Protocol: Western Blot for H3K27me3
-
Cell Treatment: Pfeiffer cells were treated with varying concentrations of this compound or EPZ-6438 for 72 hours.
-
Histone Extraction: Histones were extracted from the treated cells using a commercially available histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of histone proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control). Subsequently, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities were quantified using image analysis software, and the levels of H3K27me3 were normalized to total Histone H3.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound is centered on the inhibition of the PRC2 complex. The following diagrams illustrate the EZH2 signaling pathway and the experimental workflow for evaluating EZH2 inhibitors.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
The preclinical data for this compound demonstrate that it is a highly potent and orally active inhibitor of EZH2 with significant anti-tumor activity in a relevant non-Hodgkin's lymphoma xenograft model. Its superior efficacy compared to the reference compound EPZ-6438 at the same dose level highlights its potential as a best-in-class therapeutic agent.[2] The mechanism of action, involving the direct inhibition of EZH2 and the subsequent reduction of H3K27 trimethylation, has been clearly established. These promising preclinical findings warrant the further clinical development of this compound for the treatment of EZH2-mutant cancers.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. ch.promega.com [ch.promega.com]
Methodological & Application
Application Notes and Protocols: EBI-2511 In Vitro Assay for Lymphoma Cells
For Research Use Only.
Introduction
EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to gene silencing.[2] Aberrant EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma.[1][2] this compound demonstrates selective inhibition of H3K27 trimethylation, leading to the targeted killing of lymphoma cells, particularly those harboring EZH2 mutations.[1][2]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against lymphoma cell lines. The described assay measures cell viability to determine the half-maximal inhibitory concentration (IC50) of the compound.
Signaling Pathway of this compound in Lymphoma Cells
The primary mechanism of action of this compound is the inhibition of EZH2, which disrupts the PRC2 complex's ability to trimethylate H3K27. This leads to the reactivation of tumor suppressor genes and subsequent apoptosis in lymphoma cells.
Caption: Mechanism of action of this compound in lymphoma cells.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against a human lymphoma cell line.
| Cell Line | EZH2 Genotype | Assay Type | Endpoint | IC50 (nM) | Reference |
| WSU-DLCL2 | Mutant | Cell Viability | IC50 | 55 | [2] |
| Pfeiffer | Mutant | H3K27 Trimethylation | IC50 | Not specified | [2] |
Experimental Protocols
General Cell Culture of Lymphoma Cells
This protocol outlines the basic procedures for maintaining and propagating lymphoma cell lines in suspension culture.
Materials:
-
Lymphoma cell line (e.g., WSU-DLCL2, Pfeiffer)
-
Complete growth medium (e.g., RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile, vented T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Maintain lymphoma cells in T-75 flasks at a density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
-
To passage the cells, aseptically transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 100-200 x g for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed new T-75 flasks at the desired seeding density (e.g., 2-5 x 10^5 cells/mL).
-
Incubate at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay using a Tetrazolium-Based Method (e.g., MTS/XTT)
This protocol describes a method to determine the IC50 of this compound on lymphoma cells.
Materials:
-
Lymphoma cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTS or XTT cell proliferation assay kit
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Harvest lymphoma cells in the logarithmic growth phase and perform a cell count to determine viability and density.
-
Resuspend the cells in fresh complete growth medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from the stock solution. The final concentrations should typically range from low nanomolar to high micromolar to generate a full dose-response curve.
-
Add the desired volume of the diluted this compound to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Include vehicle control wells (cells treated with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours in a humidified incubator at 37°C with 5% CO2.[5] The incubation time may need to be optimized for specific cell lines.
-
-
Cell Viability Measurement:
-
Following the incubation period, add 20 µL of the MTS or XTT reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.3. In Vitro Cell Viability Assay [bio-protocol.org]
Application Notes and Protocols for EBI-2511 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of EBI-2511, a potent and orally active EZH2 inhibitor, in mouse models. The following protocols and data have been compiled from preclinical studies to guide researchers in designing their own experiments for evaluating the efficacy of this compound in various cancer models.
Mechanism of Action
This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to the silencing of target genes, including tumor suppressor genes. In various cancers, such as non-Hodgkin's lymphoma, overexpression or activating mutations of EZH2 are common.[1] this compound inhibits the enzymatic activity of EZH2, leading to a decrease in H3K27me3 levels and subsequent reactivation of tumor suppressor gene expression, ultimately inhibiting cancer cell proliferation.[1][3]
Below is a diagram illustrating the signaling pathway of EZH2 and the inhibitory action of this compound.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of EBI-2511 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBI-2511 is a highly potent, orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), which leads to transcriptional repression.[3] Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target.[3] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for solubilizing and storing this compound using Dimethyl Sulfoxide (DMSO).
Physicochemical Properties of this compound
A summary of the essential quantitative data for this compound is presented below. This information is critical for accurate preparation of stock solutions.
| Property | Value | Reference |
| CAS Number | 2098546-05-3 | [2][5] |
| Molecular Formula | C₃₄H₄₈N₄O₄ | [1][5] |
| Molecular Weight | 576.77 g/mol | [1][2][5] |
| Solubility in DMSO | 3 - 5 mg/mL (5.2 - 8.67 mM) | [1][6] |
| IC₅₀ (Pfeiffer cells) | ~6 nM | [1][2] |
| IC₅₀ (Cell-free EZH2 A677G) | ~4 nM | [5] |
This compound Mechanism of Action
This compound exerts its effect by inhibiting the enzymatic activity of EZH2. This prevents the trimethylation of H3K27, leading to the derepression of tumor suppressor genes that are normally silenced in certain cancers.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for EBI-2511 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of EBI-2511, a potent and orally active EZH2 inhibitor, in preclinical xenograft models. The information is intended to guide researchers in designing and executing in vivo efficacy studies for cancer research.
Introduction
This compound is a novel small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, making it a compelling target for therapeutic intervention.[1][2] this compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models, highlighting its potential as a cancer therapeutic.[1][4][5][6]
Mechanism of Action: EZH2 Inhibition
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of EZH2.[3][7][8] This inhibition prevents the trimethylation of H3K27, leading to the derepression of tumor suppressor genes that are aberrantly silenced in cancer cells. The restoration of tumor suppressor gene expression can, in turn, induce cell cycle arrest, apoptosis, and a reduction in tumor growth.
Caption: this compound inhibits the PRC2 complex, preventing H3K27 trimethylation and allowing tumor suppressor gene expression.
In Vivo Efficacy Data in Pfeiffer Xenograft Model
This compound has shown potent, dose-dependent anti-tumor activity in a Pfeiffer human diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.[1] A summary of the key findings is presented below.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference Compound |
| Vehicle Control | - | Oral | Once Daily | 0 | - |
| This compound | 10 | Oral | Once Daily | 28 | - |
| This compound | 30 | Oral | Once Daily | 83 | - |
| This compound | 100 | Oral | Once Daily | 97 | - |
| EPZ-6438 | 100 | Oral | Once Daily | Not specified, but this compound was superior (P < 0.01) | EPZ-6438 |
Data sourced from Lu et al., ACS Med Chem Lett. 2018.[1][5]
Importantly, no significant changes in the body weights of the treated animals were observed during the study, suggesting that this compound was well-tolerated at efficacious doses.[1][8]
Experimental Protocol: Pfeiffer Xenograft Model
This section provides a detailed protocol for evaluating the in vivo efficacy of this compound in a Pfeiffer cell line-derived xenograft model.
4.1. Materials
-
Pfeiffer human DLBCL cell line
-
Immunocompromised mice (e.g., NOD/SCID or similar)
-
Matrigel or other appropriate extracellular matrix
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)
-
Standard animal husbandry supplies
-
Calipers for tumor measurement
4.2. Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
4.3. Detailed Methodology
1. Cell Culture and Inoculation:
- Culture Pfeiffer cells in appropriate media and conditions to ensure logarithmic growth.
- Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of each mouse.
2. Tumor Growth and Randomization:
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control groups.[1]
3. Drug Preparation and Administration:
- Prepare this compound in the appropriate vehicle for oral administration.
- Administer this compound or vehicle control to the respective groups via oral gavage once daily for the duration of the study (e.g., 20 days).[1]
4. Monitoring and Endpoint:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Concluding Remarks
This compound is a promising EZH2 inhibitor with demonstrated in vivo efficacy in a clinically relevant xenograft model of non-Hodgkin's lymphoma. The protocols and data presented here provide a solid foundation for further preclinical evaluation of this compound in various cancer models. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, will be crucial for obtaining robust and reproducible results.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMID: 29456795 | MCE [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
EBI-2511: Application Notes and Protocols for Non-Hodgkin's Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of EBI-2511, a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, for use in non-Hodgkin's lymphoma (NHL) research. This compound is a valuable tool for investigating the role of EZH2 in lymphomagenesis and for preclinical evaluation of EZH2-targeted therapies.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[1] Overexpression and activating mutations of EZH2 are frequently observed in various subtypes of non-Hodgkin's lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[2][3] These alterations result in aberrant gene silencing, which contributes to the proliferation and survival of lymphoma cells.[4]
This compound is a novel benzofuran-derived EZH2 inhibitor discovered through a scaffold hopping approach.[1][2] It demonstrates high potency and oral bioavailability, making it a suitable candidate for both in vitro and in vivo preclinical studies.[1]
Mechanism of Action
This compound acts as a specific inhibitor of EZH2's methyltransferase activity. By binding to the catalytic site of EZH2, it prevents the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing cell cycle arrest and apoptosis in EZH2-dependent lymphoma cells.[4]
Applications in Non-Hodgkin's Lymphoma Research
-
In vitro studies:
-
Evaluation of the anti-proliferative effects on various NHL cell lines, particularly those with EZH2 mutations (e.g., Pfeiffer).[5]
-
Investigation of the downstream effects of EZH2 inhibition on gene expression and cellular pathways.
-
Assessment of the ability of this compound to inhibit H3K27 trimethylation.
-
-
In vivo studies:
Data Presentation
In Vitro Potency of this compound
| Cell Line | EZH2 Status | IC50 (nM) | Reference |
| Pfeiffer | Y641F mutant | 6 | [5] |
| WSU-DLCL2 | Wild-type | 55 | [5] |
In Vivo Efficacy of this compound in Pfeiffer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) | Reference |
| This compound | 10 | 28 | [1][5] |
| This compound | 30 | 83 | [1][5] |
| This compound | 100 | 97 | [1][5] |
| EPZ-6438 (Reference) | 100 | Not specified, but inferior to this compound | [1] |
Experimental Protocols
Protocol 1: In Vitro H3K27 Trimethylation Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit the trimethylation of histone H3 at lysine 27 in a cellular context.
Materials:
-
Pfeiffer human B-cell lymphoma cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibody against H3K27me3
-
Primary antibody against total Histone H3 (loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Pfeiffer cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Treat cells with increasing concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for 72 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in cell lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27me3 and total Histone H3.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Calculate the percentage of inhibition relative to the DMSO-treated control.
-
Determine the IC50 value for H3K27me3 inhibition.
-
Protocol 2: In Vivo Antitumor Efficacy in a Pfeiffer Xenograft Model
This protocol describes the evaluation of the in vivo antitumor activity of this compound in a subcutaneous xenograft model using the Pfeiffer cell line.
Materials:
-
Pfeiffer human B-cell lymphoma cell line
-
Immunocompromised mice (e.g., NOD/SCID or similar)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest Pfeiffer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.[1]
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg).
-
Administer this compound or vehicle control orally once daily for a specified period (e.g., 20 days).[1]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
Visualizations
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging EZH2 Inhibitors and Their Application in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating Gene Expression Changes with EBI-2511
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1][2] Aberrant EZH2 activity and subsequent H3K27me3-mediated gene repression are implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma.[1][2] this compound, by inhibiting EZH2, leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-tumor effects.[2]
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. The included protocols detail methods for cell treatment, RNA isolation, and downstream analysis to identify and quantify changes in the transcriptome following this compound administration. The provided data and visualizations serve as a representative example of expected outcomes.
Data Presentation
Table 1: Hypothetical Gene Expression Changes in a Pfeiffer Cell Line Treated with this compound (100 nM for 72 hours)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Function |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | <0.001 | Cell cycle arrest, Tumor suppressor |
| TXNIP | Thioredoxin Interacting Protein | 4.2 | <0.001 | Apoptosis, Oxidative stress regulation |
| BCL2L11 | BCL2 Like 11 (Bim) | 2.8 | <0.005 | Pro-apoptotic factor |
| MYC | MYC Proto-Oncogene | -2.5 | <0.001 | Cell proliferation, Oncogene |
| EZH2 | Enhancer Of Zeste 2 Polycomb Repressive Complex 2 Subunit | -1.8 | <0.01 | Target of this compound, Epigenetic regulation |
| CCND1 | Cyclin D1 | -2.1 | <0.005 | Cell cycle progression |
Table 2: Primer Sequences for qPCR Validation
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CDKN1A | GGCAGACCAGCCTGACAGAT | GCGGATTAGGGCTTCCTCTT |
| TXNIP | TGGTCAGCCAGGAGGATTACT | GGGCTGAAGAACTCTGTCATCA |
| BCL2L11 | GAGCCGGCAGAGGAGAA | TGGCAAGAGCTTCACAAATC |
| MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture Pfeiffer cells (a human B-cell lymphoma line with an EZH2 activating mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Treatment: The following day, replace the medium with fresh medium containing this compound or a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After incubation, harvest the cells for RNA extraction.
Protocol 2: RNA Isolation and Quantification
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
Protocol 3: RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Perform paired-end sequencing (e.g., 2 x 150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using FastQC.
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between this compound treated and vehicle control samples using DESeq2 or edgeR in R.
-
Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers (see Table 2 for examples). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard three-step cycling protocol.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Mandatory Visualization
Caption: this compound inhibits the PRC2 complex, leading to re-expression of tumor suppressor genes.
Caption: Workflow for analyzing gene expression changes induced by this compound.
Caption: The logical cascade from EZH2 inhibition to the desired anti-tumor effect.
References
Troubleshooting & Optimization
EBI-2511 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with EBI-2511, a potent and orally active EZH2 inhibitor.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound, and its solubility varies significantly across different solvents.[3] It is practically insoluble in water.[3] For stock solution preparation, organic solvents are necessary. The table below summarizes the available quantitative solubility data.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL | ~5.2 mM | Warming to 50°C and ultrasonication can aid dissolution. Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] |
| Ethanol | 13 mg/mL | ~22.5 mM | No specific notes on preparation.[3] |
| Water | Insoluble | - | - |
Q2: How should I prepare this compound for in vivo oral administration?
A2: For oral gavage, this compound can be prepared as a suspension in Carboxymethylcellulose sodium (CMC-Na).[3] The original discovery paper mentions the use of a CMC-Na suspension for their in vivo studies.[2]
Q3: Can I prepare this compound for intravenous administration?
Q4: My this compound is precipitating in my cell culture media. What can I do?
A4: Precipitation of hydrophobic compounds in aqueous cell culture media is a common issue. This often occurs when a concentrated DMSO stock solution is diluted into the media, causing the compound to crash out of solution. Here are some troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture media, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Use a serum-containing medium for initial dilution: The proteins in fetal bovine serum (FBS) or other sera can help to stabilize the compound and prevent precipitation. You can try to pre-mix the this compound stock with a small volume of serum before adding it to the rest of the media.
-
Increase the volume of media for dilution: When preparing your working concentrations, add the DMSO stock to a larger volume of media to allow for more rapid dispersion.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.
-
Consider alternative formulation strategies: For sensitive cell lines or long-term experiments, you may need to use a formulation with solubilizing agents like those described in the in vitro formulation section below.
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with this compound.
Issue 1: Difficulty dissolving this compound powder in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can significantly decrease the solubility of hydrophobic compounds.
-
Solution: Use fresh, anhydrous DMSO. Gentle warming of the solution in a 50°C water bath and brief ultrasonication can also facilitate dissolution.[3]
Issue 2: Cloudiness or precipitation observed after diluting DMSO stock in aqueous buffer (e.g., PBS).
-
Possible Cause: this compound is insoluble in aqueous solutions, and direct dilution from a high concentration organic stock will cause it to precipitate.
-
Solution: Avoid direct dilution in aqueous buffers without a proper formulation. For experiments requiring a solution, use one of the recommended formulation protocols below. If a suspension is acceptable for your application, ensure it is well-vortexed before each use to ensure homogeneity.
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to variability in the effective concentration.
-
Solution: Visually inspect your assay plates under a microscope for any signs of precipitation. Prepare fresh working solutions for each experiment from a validated stock. Consider using one of the in vitro formulations with solubilizing agents to improve bioavailability in your cell culture system.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for various experimental needs. It is recommended to prepare fresh solutions for each experiment, especially for in vivo studies.[4]
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 3 mg/mL.
-
If necessary, warm the tube in a 50°C water bath for 5-10 minutes and sonicate for 5 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Formulation for In Vitro Assays (with Solubilizing Agents)
This protocol yields a clear solution of ≥ 0.5 mg/mL.[4]
-
Start with a 5.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline (0.9% NaCl in water) to bring the final volume to 1 mL.
-
This formulation can be further diluted in cell culture media. Perform a small-scale test to ensure compatibility with your specific media and cell type.
Protocol 3: Formulation using a Cyclodextrin
This protocol yields a clear solution of ≥ 0.5 mg/mL.[4]
-
Start with a 5.0 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 4: Formulation for In Vivo Oral Administration (Suspension)
This protocol is for preparing a homogeneous suspension of ≥ 5 mg/mL.[3]
-
Prepare a sterile solution of 0.5% or 1% CMC-Na in water.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the CMC-Na solution.
-
Vortex vigorously and/or sonicate until a uniform suspension is achieved.
-
Always vortex the suspension immediately before each administration to ensure accurate dosing.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound.
Caption: Simplified signaling pathway of EZH2 inhibition by this compound.
Caption: Experimental workflow for solubilizing this compound.
Caption: Logical troubleshooting guide for this compound solubility issues.
References
Technical Support Center: Optimizing EBI-2511 Dose-Response Curves In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response curves for the EZH2 inhibitor, EBI-2511.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and orally active small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This epigenetic modification leads to the silencing of specific genes, including some tumor suppressor genes.[3] By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of these silenced genes and subsequent anti-tumor effects.[3]
Q2: What are the reported IC50 values for this compound in different cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific EZH2 mutation status. Reported values are summarized in the table below.
Q3: How does this compound compare to other EZH2 inhibitors like EPZ-6438 (Tazemetostat)?
A3: this compound has been shown to be more potent than EPZ-6438 in certain contexts. For instance, in Pfeiffer cells, this compound demonstrated an approximate IC50 of 8 nM for the reduction of cellular H3K27me3 levels, which was three-fold more potent than EPZ-6438.[3]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: In Vitro IC50 Values for this compound
| Target/Cell Line | IC50 Value | Reference |
| EZH2 (A677G mutant) | 4 nM | [1] |
| Pfeiffer cell line | 6 nM | [2] |
| WSU-DLCL2 cell line | 55 nM | [2][3] |
| H3K27me3 reduction in Pfeiffer cells | ~8 nM | [3] |
Experimental Protocols
Protocol 1: General Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®)
This protocol provides a general framework for determining the dose-response of this compound on cancer cell line proliferation.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Add the diluted this compound or vehicle control to the appropriate wells. Include wells with cells only (no treatment) and wells with medium only (background).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. Incubation time should be optimized for the specific cell line.
-
-
Assay Measurement:
-
Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Fit a dose-response curve (e.g., a four-parameter logistic curve) to the data to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.
-
Troubleshooting Steps:
Issue 2: Low Signal-to-Noise Ratio or Weak Signal
-
Possible Cause: Suboptimal cell number, insufficient incubation time, or issues with the detection reagent.
-
Troubleshooting Steps:
Issue 3: Inconsistent Dose-Response Curve (Non-sigmoidal Shape)
-
Possible Cause: Compound solubility issues, incorrect concentration range, or cytotoxicity at high concentrations not related to the primary mechanism of action.
-
Troubleshooting Steps:
-
Verify the solubility of this compound in the culture medium. The final DMSO concentration should typically be below 0.5%.
-
Adjust the concentration range of this compound. A wider range with more data points around the expected IC50 can improve curve fitting.
-
Visually inspect the cells under a microscope at high concentrations to check for signs of precipitation or overt cytotoxicity.
-
Issue 4: High Background Signal
-
Possible Cause: Contamination of reagents or media, or autofluorescence from the compound or media components.
-
Troubleshooting Steps:
-
Use fresh, sterile reagents and media.
-
If using a fluorescence-based assay, use phenol red-free medium to reduce background fluorescence.[6]
-
Measure the fluorescence of the compound alone at the tested concentrations to check for autofluorescence.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the EZH2 signaling pathway.
Caption: Experimental workflow for determining this compound dose-response in vitro.
Caption: Troubleshooting logic for common issues in dose-response experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. selectscience.net [selectscience.net]
- 7. dispendix.com [dispendix.com]
Potential off-target effects of EBI-2511
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EBI-2511. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a highly potent and orally active EZH2 inhibitor.[1][2] Publicly available data primarily focuses on its on-target efficacy and preclinical development for non-Hodgkin's lymphoma.[3][4][5] As of the latest information, specific studies detailing the comprehensive off-target profile of this compound are not widely published. Therefore, this guide provides general methodologies and troubleshooting for investigating potential off-target effects of novel kinase inhibitors like this compound, based on its known mechanism of action and the broader field of kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase. Its primary mechanism of action is the inhibition of H3K27 trimethylation, which leads to the reactivation of tumor suppressor genes.[3]
Q2: Are there any publicly available data on the off-target effects of this compound?
Based on available literature, there are no specific, comprehensive public reports detailing the off-target effects of this compound. Preclinical studies have noted no significant changes in the body weights of animal models at therapeutic doses, suggesting a degree of tolerability.[3] However, the absence of published data does not preclude the existence of off-target effects.
Q3: What are the theoretical potential off-target effects for an EZH2 inhibitor like this compound?
While specific data for this compound is unavailable, potential off-target effects for EZH2 inhibitors could theoretically involve:
-
Inhibition of other histone methyltransferases (HMTs): Cross-reactivity with other HMTs could lead to unintended changes in gene expression.
-
Interaction with other kinases: Many small molecule inhibitors can exhibit off-target binding to other kinases, potentially leading to unforeseen cellular effects.[6][7]
-
Effects on other PRC2 complex components: Interactions with other subunits of the Polycomb Repressive Complex 2 (PRC2) could modulate its function in unintended ways.
Q4: How can I assess the potential off-target effects of this compound in my experimental model?
To investigate potential off-target effects, a multi-faceted approach is recommended, including in vitro and in vivo studies. See the "Troubleshooting and Experimental Guides" section for detailed protocols.
On-Target Activity Data
For reference, the following table summarizes the reported on-target potency of this compound.
| Target/Assay | IC50 | Reference |
| EZH2 (A667G) | 4 nM | [1] |
| Pfeiffer Cell Line | 6 nM | [2] |
| H3K27me3 Reduction (Pfeiffer Cells) | ~8 nM | [2] |
Troubleshooting and Experimental Guides
This section provides guidance for researchers encountering unexpected results or wishing to proactively investigate the potential off-target effects of this compound.
Guide 1: Investigating Unexpected Phenotypes in Cell Culture
Issue: Observation of unexpected cellular phenotypes (e.g., changes in morphology, proliferation rates in cell lines not known to be EZH2-dependent, or unexpected cell death) following this compound treatment.
Potential Cause: This could be due to off-target kinase inhibition or effects on other cellular pathways.
Experimental Protocol: Kinase Profiling
A broad-panel kinase screen can identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]
-
Kinase Panel Selection: Select a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).
-
Assay Conditions: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against each kinase at a fixed concentration (e.g., 1 µM).
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >75% inhibition.
-
Follow-up: For significant hits, determine the IC50 value to quantify the potency of off-target inhibition.
Guide 2: Assessing Global Changes in Gene Expression
Issue: Unexplained changes in the expression of genes not known to be direct targets of EZH2.
Potential Cause: Off-target effects on other epigenetic modifiers or signaling pathways can lead to widespread transcriptional changes.
Experimental Protocol: RNA-Sequencing (RNA-Seq)
Methodology:
-
Cell Culture and Treatment: Culture your cell line of interest and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a standard kit.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are enriched in the differentially expressed gene set. This may reveal unexpected off-target pathway modulation.
-
Visualizations
EZH2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving EZH2 and the Polycomb Repressive Complex 2 (PRC2).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
EBI-2511 Stability in Cell Culture Media: A Technical Support Guide
Disclaimer: This technical support guide provides general recommendations and troubleshooting advice for working with the EZH2 inhibitor EBI-2511 in cell culture. As there is limited publicly available data on the specific stability of this compound in various cell culture media, the information presented here is based on general principles of small molecule inhibitor handling and stability. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q2: How should I dilute the this compound stock solution into my cell culture medium?
A2: Due to the low aqueous solubility of many small molecule inhibitors, direct dilution of a high-concentration DMSO stock into aqueous cell culture medium can cause precipitation. To minimize this, it is best to perform serial dilutions of the DMSO stock in DMSO first to a more intermediate concentration before the final dilution into the pre-warmed cell culture medium. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: How stable is this compound in cell culture medium at 37°C?
A3: Specific data on the half-life of this compound in cell culture media at 37°C is not publicly available. The stability of a compound in media can be influenced by factors such as the composition of the medium (e.g., presence of serum proteins that can bind to the compound), pH, and exposure to light. It is highly recommended to determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Q4: Can I pre-mix this compound in my bulk cell culture medium for long-term experiments?
A4: It is generally not recommended to pre-mix small molecule inhibitors in bulk media for extended periods without prior stability data. The compound may degrade over time at 37°C, leading to a decrease in its effective concentration and inconsistent experimental results. For long-term experiments, it is advisable to change the medium and add freshly diluted this compound at regular intervals (e.g., every 24-48 hours).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed in cell culture medium after adding this compound. | - The aqueous solubility of this compound is exceeded.[1][2] - The DMSO concentration in the final dilution is too high, causing the compound to crash out of solution. - Interaction with components in the cell culture medium (e.g., proteins in serum). | - Prepare a more dilute stock solution of this compound in DMSO. - Perform serial dilutions in DMSO before the final dilution into the medium to lower the final DMSO concentration. - Ensure the medium is at 37°C before adding the compound. - Gently mix the medium while adding the diluted this compound. - If using serum, consider reducing the serum concentration if experimentally feasible. |
| Inconsistent or lower-than-expected activity of this compound. | - Degradation of this compound in the cell culture medium over the course of the experiment. - Adsorption of the compound to plasticware. - Incorrect preparation or storage of the stock solution. | - Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocols). - Replenish the medium with freshly diluted this compound every 24-48 hours for long-term assays. - Use low-adsorption plasticware for preparing and storing solutions. - Ensure stock solutions are stored properly at -20°C or -80°C in single-use aliquots. |
| High background toxicity or off-target effects. | - The concentration of DMSO in the final culture medium is too high. - The concentration of this compound used is too high, leading to off-target effects. | - Ensure the final DMSO concentration is ≤ 0.1%. Always include a DMSO vehicle control. - Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits EZH2 activity without causing general cytotoxicity. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-adsorption microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO2
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Warm your complete cell culture medium to 37°C.
-
Spike the pre-warmed medium with this compound to your desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., 0.1%). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound spiked medium into sterile, sealed tubes or wells of a plate for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the samples at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At each time point, remove one aliquot and immediately store it at -80°C until analysis to prevent further degradation. The T=0 sample should be collected immediately after preparation.
-
-
Quantification:
-
Analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS.
-
Plot the concentration of this compound as a percentage of the initial concentration (T=0) versus time.
-
-
Data Analysis:
-
Calculate the half-life (t½) of this compound in the cell culture medium.
-
| Time (hours) | % Remaining in DMEM + 10% FBS (Hypothetical) | % Remaining in RPMI-1640 + 10% FBS (Hypothetical) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 91 |
| 8 | 88 | 82 |
| 24 | 65 | 55 |
| 48 | 42 | 30 |
| 72 | 25 | 15 |
Visualizations
References
Troubleshooting inconsistent results with EBI-2511
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using EBI-2511, a potent and orally active EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and orally active inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] This methylation leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes.[5] By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of silenced genes and subsequent inhibition of cancer cell proliferation.[3][4]
Q2: What are the recommended cell lines for testing this compound efficacy?
This compound has shown significant activity in lymphoma cell lines with EZH2 mutations. For example, it has a half-maximal inhibitory concentration (IC50) of 6 nM in Pfeiffer cell lines.[2] It is also active against the WSU-DLCL2 cell line with an IC50 value of 55 nM.[2][5] Cell lines with known EZH2 overexpression or activating mutations (e.g., A677G, Y641F, Y641N) are generally good models to test the efficacy of this compound.[3]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, it is recommended to warm the vial in a 50°C water bath and use ultrasonication to aid dissolution.[1] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1] Once prepared, the stock solution should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
In Vitro Experiments
Problem 1: I am observing inconsistent or no activity of this compound in my cell-based assays.
Several factors could contribute to inconsistent results. Consider the following troubleshooting steps:
-
Cell Line Viability and Passage Number: Ensure your cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
EZH2 Expression Levels: Verify the expression level of EZH2 and the presence of activating mutations in your cell line. This compound's potency is dependent on the presence of its target.
-
Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Consider preparing a fresh stock solution.
-
Assay Conditions: Optimize assay parameters such as cell seeding density, treatment duration, and the concentration range of this compound. A dose-dependent inhibition of cellular H3K27me3 levels can be a good readout for target engagement.[3]
Problem 2: My this compound solution appears to have precipitated.
Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage.
-
Solvent Choice: For in vivo studies, if using aqueous-based formulations, ensure the appropriate co-solvents and excipients are used as recommended. For instance, a formulation could involve DMSO, PEG300, Tween-80, and saline.[2]
-
Preparation of Working Solutions: When preparing working solutions for in vivo experiments from a DMSO stock, it is crucial to add co-solvents sequentially and mix thoroughly at each step.[2] It is recommended to prepare these solutions fresh on the day of use.[2]
-
Temperature: If precipitation occurs during preparation, gentle warming and sonication can help redissolve the compound.[2]
In Vivo Experiments
Problem 3: I am not observing the expected anti-tumor efficacy in my xenograft model.
In vivo efficacy can be influenced by multiple factors beyond the compound's intrinsic activity.
-
Bioavailability: this compound has reported oral bioavailability of 9% in rats and 16% in mice.[1] Ensure the administration route and dosage are appropriate for your animal model.
-
Pharmacokinetics: The clearance of this compound is moderate in rats and mice.[1] Consider the dosing frequency in relation to the compound's half-life in your model.
-
Tumor Model: The choice of xenograft model is critical. Efficacy has been demonstrated in a Pfeiffer tumor xenograft model.[3] Ensure your model has the appropriate genetic background (e.g., EZH2 mutation) for sensitivity to this compound.
-
Drug Formulation: The formulation used for in vivo administration can significantly impact absorption and bioavailability. Refer to established protocols for preparing this compound for oral or intravenous administration.[1][2]
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (EZH2 A677G) | 4 nM | Biochemical Assay | [1] |
| IC50 (Pfeiffer cell line) | 6 nM | Cell-based Assay | [2] |
| IC50 (WSU-DLCL2 cell line) | 55 nM | Cell-based Assay | [2][5] |
| Oral Bioavailability | 9% | Rat | [1] |
| Oral Bioavailability | 16% | Mouse | [1] |
| Plasma Protein Binding | 93.9% | Human | [1] |
| Plasma Protein Binding | 94.0% | Rat | [1] |
| Plasma Protein Binding | 92.7% | Mouse | [1] |
| Tumor Growth Inhibition (10 mg/kg, p.o.) | 28% | Pfeiffer Xenograft (Mouse) | [3] |
| Tumor Growth Inhibition (30 mg/kg, p.o.) | 83% | Pfeiffer Xenograft (Mouse) | [3] |
| Tumor Growth Inhibition (100 mg/kg, p.o.) | 97% | Pfeiffer Xenograft (Mouse) | [3] |
Experimental Protocols
General Protocol for In Vitro H3K27 Trimethylation Assay
-
Cell Culture: Plate cells (e.g., Pfeiffer) in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Incubate with appropriate secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal. Calculate the IC50 value for the inhibition of H3K27 trimethylation.
Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Caption: Troubleshooting Logic for Inconsistent In Vitro Results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
EBI-2511 Technical Support Center: A Guide to Cell Line-Specific Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of EBI-2511, a potent and orally active EZH2 inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific sensitivity to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound has shown significant potency in non-Hodgkin's lymphoma cell lines, particularly those harboring activating mutations in the EZH2 gene. For example, the Pfeiffer cell line, which has an EZH2 Y641F mutation, is highly sensitive to this compound. The WSU-DLCL2 cell line is also reported to be sensitive. Generally, cell lines with a dependency on the EZH2 pathway for their survival and proliferation are expected to be more sensitive.
Q3: What are the known mechanisms of resistance to EZH2 inhibitors like this compound?
A3: Resistance to EZH2 inhibitors can arise through several mechanisms:
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Activation of Pro-survival Signaling Pathways: Upregulation of pathways such as the PI3K/AKT and MAPK signaling cascades can compensate for EZH2 inhibition and promote cell survival.
-
Secondary Mutations in EZH2: Mutations in the EZH2 gene can alter the drug-binding pocket, thereby reducing the efficacy of the inhibitor.
-
Loss of Function of SWI/SNF Complex Components: In some contexts, the anti-tumor effects of EZH2 inhibition are dependent on a functional SWI/SNF chromatin remodeling complex. Loss-of-function mutations in components of this complex, such as SMARCB1, can confer resistance.
-
Upregulation of other PRC2 components: Increased expression of other components of the PRC2 complex may compensate for the inhibition of EZH2.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the DMSO stock solution should be further diluted in culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: this compound Cell Line Sensitivity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data can help you select appropriate cell models for your experiments.
| Cell Line | Cancer Type | EZH2 Mutation Status | This compound IC50 (nM) | Reference |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Y641F | 6 | [1][2] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not Specified | 55 | [1][2] |
Note: This table will be updated as more data becomes available.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxic effect observed | Cell line is inherently resistant. | - Check the EZH2 mutation status and expression level in your cell line. - Consider using a cell line known to be sensitive to EZH2 inhibitors as a positive control. - Investigate potential resistance mechanisms, such as activation of bypass signaling pathways. |
| Suboptimal drug concentration or incubation time. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Extend the incubation time, as the effects of epigenetic drugs can be time-dependent. | |
| Issues with compound stability or activity. | - Ensure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C). - Prepare fresh dilutions from the stock solution for each experiment. | |
| Inconsistent results between experiments | Variation in cell culture conditions. | - Maintain consistent cell passage numbers and seeding densities. - Ensure uniform DMSO concentration across all wells. |
| Pipetting errors. | - Use calibrated pipettes and ensure proper mixing of reagents. | |
| Difficulty in detecting changes in H3K27me3 levels | Insufficient drug treatment. | - Increase the concentration of this compound or the duration of treatment. |
| Low quality of histone extracts. | - Use a validated protocol for histone extraction to ensure high-quality protein for Western blot analysis. | |
| Antibody issues. | - Use a validated antibody specific for H3K27me3. - Optimize antibody dilution and incubation conditions. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that will ensure they are in the exponential growth phase at the time of the assay. The volume per well is typically 100 µL.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis of H3K27me3
This protocol describes the detection of H3K27 trimethylation levels in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction protocol. Briefly, lyse the cells in a hypotonic buffer, isolate the nuclei, and extract the histones with sulfuric acid. Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
EZH2 Signaling Pathway
Caption: The EZH2 signaling pathway, its regulation, and the mechanism of action of this compound.
Experimental Workflow for Assessing this compound Sensitivity
Caption: A typical experimental workflow for determining the sensitivity of cancer cell lines to this compound.
Troubleshooting Logic for Unexpected Results
Caption: A logical flowchart to guide troubleshooting efforts for unexpected experimental outcomes.
References
EBI-2511 Cell-Based Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in EBI-2511 cell-based assays.
Understanding this compound
This compound is a potent and orally active small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[5][6] This epigenetic modification leads to the transcriptional repression of target genes. In several cancers, including non-Hodgkin's lymphoma, EZH2 is overexpressed or harbors activating mutations, leading to aberrant gene silencing and tumor growth.[6][7][8] this compound inhibits the enzymatic activity of EZH2, leading to a decrease in global H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent cancer cell growth inhibition.[8][9][10]
Signaling Pathway of EZH2 and Inhibition by this compound
Caption: EZH2, as part of the PRC2 complex, methylates H3K27, leading to gene silencing. This compound inhibits EZH2 activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell-based assays?
A1: The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response curve to determine the IC50 for H3K27me3 reduction and cell viability in your specific cell line. Based on published data, the IC50 for this compound in Pfeiffer cells is approximately 6 nM for viability and 8 nM for H3K27me3 reduction, while in WSU-DLCL2 cells, the IC50 for viability is 55 nM.[1][11] A starting concentration range of 1 nM to 10 µM is generally a good starting point for most cell lines.
Q2: How long should I treat my cells with this compound to observe an effect?
A2: The effects of EZH2 inhibitors on cell viability are often delayed and may require prolonged treatment. While changes in H3K27me3 levels can be observed within 24-72 hours, significant effects on cell proliferation may take 4 to 9 days or longer.[9] It is crucial to perform time-course experiments to determine the optimal treatment duration for your specific assay and cell line.
Q3: My cells are not responding to this compound treatment. What could be the reason?
A3: There are several potential reasons for a lack of response:
-
Cell line resistance: Not all cell lines are sensitive to EZH2 inhibition.[9] Sensitivity can be influenced by the presence of EZH2 mutations or dependence on the EZH2 pathway.
-
Insufficient treatment duration: As mentioned above, the effects on cell viability can be delayed.
-
Compound inactivity: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.
-
Off-target effects: In some cases, cellular responses might be masked by off-target effects. It is important to confirm on-target activity by measuring H3K27me3 levels.[12][13]
Q4: How can I confirm that this compound is inhibiting EZH2 in my cells?
A4: The most direct way to confirm EZH2 inhibition is to measure the levels of H3K27me3. This can be done using several methods, including Western blotting, ELISA, or flow cytometry, with a specific antibody against H3K27me3. A dose-dependent reduction in H3K27me3 levels upon this compound treatment indicates on-target activity.[5][11]
Troubleshooting Guide
Issue 1: High background or false positives in viability assays.
| Potential Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect the wells for any precipitate. Ensure that the final DMSO concentration is low (typically <0.5%) and that this compound is fully dissolved in the media. |
| Compound interference with assay reagents | Run a control plate with this compound in cell-free media to check for any direct interaction with the assay reagents (e.g., luminescence or fluorescence quenching/enhancement). |
| Cell stress due to solvent | Ensure the final solvent concentration is consistent across all wells, including controls, and is not toxic to the cells. |
| Contamination (mycoplasma, bacteria, fungi) | Regularly test cell cultures for contamination. Contaminants can affect cell health and metabolism, leading to unreliable assay results. |
Issue 2: Inconsistent results in H3K27me3 detection assays.
| Potential Cause | Troubleshooting Step |
| Poor antibody quality | Validate the specificity of the H3K27me3 antibody using positive and negative controls (e.g., cells with known high and low H3K27me3 levels, or through peptide competition assays). |
| Inefficient histone extraction | Optimize the histone extraction protocol to ensure complete and reproducible recovery of histones. |
| Variability in loading controls | Use total Histone H3 as a loading control for Western blots, as its levels should remain relatively constant. |
| Signal saturation in Western blotting | Perform a dilution series of your samples to ensure you are within the linear range of detection for both H3K27me3 and the loading control. |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 4-9 days), ensuring the medium is changed if necessary for longer time points.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
H3K27me3 Western Blot Protocol
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Histone Extraction: Isolate histones using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | EZH2 | [1][2] |
| IC50 (Pfeiffer cells - Viability) | ~6 nM | [1] |
| IC50 (Pfeiffer cells - H3K27me3) | ~8 nM | [11] |
| IC50 (WSU-DLCL2 cells - Viability) | 55 nM | [1][11] |
| Recommended in vitro concentration range | 1 nM - 10 µM | General guidance |
| Solubility (DMSO) | ≥ 3 mg/mL (5.2 mM) | [2] |
Visualizations
Experimental Workflow for this compound Cell-Based Assay
Caption: A generalized workflow for conducting cell-based assays with this compound.
Troubleshooting Decision Tree for this compound Assays
Caption: A decision tree to guide troubleshooting of common issues in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 8. oncotarget.com [oncotarget.com]
- 9. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Optimizing EBI-2511 treatment time for downstream analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing EBI-2511 treatment times for various downstream analyses. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels, a key epigenetic modification associated with gene silencing. This can result in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.[3]
Q2: What is a typical starting point for an this compound treatment time-course experiment?
A2: Based on studies with various EZH2 inhibitors, a good starting point for a time-course experiment to assess the reduction of H3K27me3 is to treat cells for 24, 48, and 72 hours. Some studies have shown detectable decreases in H3K27me3 as early as 24 hours.[5] However, for downstream effects such as changes in gene expression or cell viability, longer treatment times of 4 to 9 days may be necessary, depending on the cell line and the specific endpoint being measured.[3][6]
Q3: How quickly can I expect to see a decrease in global H3K27me3 levels after this compound treatment?
A3: The reduction in global H3K27me3 levels is a direct and early consequence of this compound treatment. Significant decreases can often be observed within 24 to 72 hours of treatment.[2][5] However, the exact timing can vary between cell lines. It is recommended to perform a preliminary time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing maximal H3K27me3 reduction in your specific cell model.
Q4: How long should I treat cells with this compound to observe changes in target gene expression?
A4: Changes in the expression of EZH2 target genes occur downstream of H3K27me3 reduction. While initial changes in histone methylation can be seen within hours, alterations in mRNA levels may take longer to become apparent. A treatment duration of 72 hours is a common time point for assessing changes in gene expression by qPCR or RNA-sequencing.[7] However, it is advisable to perform a time-course experiment to capture both early and late gene expression changes.
Q5: What is the recommended treatment duration for assessing the effects of this compound on cell viability and proliferation?
A5: Effects on cell viability and proliferation are typically observed after more prolonged exposure to this compound, as these are downstream consequences of altered gene expression. Viability assays are often performed after 5 to 9 days of continuous treatment.[6][8] It is crucial to establish a time-course to identify the optimal window for observing significant anti-proliferative effects without causing widespread, non-specific cytotoxicity.
Troubleshooting Guide
Issue 1: No significant reduction in H3K27me3 levels is observed after treatment.
-
Possible Cause: Inadequate treatment time.
-
Solution: Extend the treatment duration. While some cell lines show a response within 24-72 hours, others may require longer exposure. Consider a time-course experiment extending up to 6 days.[6]
-
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Possible Cause: Cell line resistance.
-
Solution: Confirm the expression and activity of EZH2 in your cell line. Some cell lines may have compensatory mechanisms or mutations that confer resistance to EZH2 inhibitors.[9]
-
Issue 2: A reduction in H3K27me3 is observed, but there is no effect on cell viability.
-
Possible Cause: Insufficient treatment duration for a phenotypic effect.
-
Solution: Effects on cell viability are often delayed compared to the initial epigenetic changes. Extend the treatment time for your viability assays to 5, 7, or even 9 days.[6]
-
-
Possible Cause: The cellular context may not be sensitive to EZH2 inhibition alone.
-
Solution: The anti-proliferative effects of EZH2 inhibitors can be cell-type specific. Consider investigating the expression of downstream target genes to confirm a biological response. In some cases, combination therapies may be required to induce a significant phenotypic effect.[1]
-
Issue 3: Significant cell death is observed at early time points, complicating downstream analysis.
-
Possible Cause: The concentration of this compound is too high for the specific cell line.
-
Solution: Reduce the concentration of this compound used in your experiments. Perform a dose-response curve to identify a concentration that effectively reduces H3K27me3 without inducing excessive early-onset cytotoxicity.
-
-
Possible Cause: The cell line is highly sensitive to EZH2 inhibition.
-
Solution: Focus on earlier time points for your downstream analyses. If you are interested in gene expression changes that precede cell death, consider harvesting cells at 24, 48, or 72 hours.
-
Data Presentation
Table 1: Recommended this compound Treatment Times for Various Downstream Analyses
| Downstream Analysis | Recommended Starting Time Points | Key Considerations |
| Western Blot (H3K27me3) | 24, 48, 72 hours | This is a direct target and should show changes relatively early. |
| Quantitative PCR (qPCR) | 48, 72, 96 hours | Changes in gene expression are downstream of histone modification changes. |
| RNA-Sequencing | 72 hours | Provides a comprehensive view of gene expression changes. |
| Cell Viability/Proliferation Assays | 5, 7, 9 days | Phenotypic effects such as changes in proliferation are often delayed. |
| Apoptosis Assays | 72, 96, 120 hours | Induction of apoptosis is a downstream event that requires sustained inhibition.[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration for H3K27me3 Reduction via Western Blot
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the final time point.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: The following day, treat the cells with this compound at your chosen concentrations. Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: At each time point (e.g., 24, 48, 72, 96 hours), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer for histone extraction or whole-cell lysate preparation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against H3K27me3.
-
Incubate with a corresponding secondary antibody.
-
As a loading control, probe for total Histone H3.
-
-
Detection and Analysis: Develop the blot using an appropriate detection reagent and image the results. Quantify the band intensities to determine the relative reduction in H3K27me3 at each time point compared to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to anti-tumor effects.
Caption: Workflow for optimizing this compound treatment time.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 6. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
EBI-2511 vs. Tazemetostat: A Comparative Analysis of EZH2 Inhibitors in Lymphoma
A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and experimental data of two prominent EZH2 inhibitors for the treatment of lymphoma.
This guide provides a comprehensive comparison of EBI-2511, a preclinical EZH2 inhibitor, and Tazemetostat (Tazverik®), an FDA-approved therapeutic for relapsed or refractory follicular lymphoma. While both compounds target the enhancer of zeste homolog 2 (EZH2), a key epigenetic regulator implicated in lymphomagenesis, they are at vastly different stages of development. This comparison focuses on their respective preclinical and clinical data to inform ongoing research and development in lymphoma therapeutics.
Mechanism of Action: Targeting the PRC2 Complex
Both this compound and tazemetostat are small molecule inhibitors of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 functions as a histone methyltransferase, specifically trimethylating histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to chromatin condensation and transcriptional repression of target genes, including tumor suppressor genes.[1] In certain lymphomas, overexpression or activating mutations of EZH2 lead to aberrant gene silencing, promoting uncontrolled cell proliferation.[1] By inhibiting EZH2, both this compound and tazemetostat aim to reverse this hypermethylation, reactivate tumor suppressor genes, and induce apoptosis or cell cycle arrest in malignant B-cells.[2][3]
Tazemetostat has demonstrated efficacy against both wild-type and mutant forms of EZH2.[2] this compound, a novel benzofuran-derived inhibitor, was developed through a scaffold hopping approach based on tazemetostat (EPZ-6438).[3] Preclinical studies suggest that this compound may exhibit superior potency.[3]
Preclinical Efficacy: A Head-to-Head Look in a Xenograft Model
As this compound is in the preclinical stage, a direct comparison of clinical efficacy with the approved drug tazemetostat is not feasible. However, a key preclinical study provides valuable insights into the relative potency of this compound.
In a Pfeiffer tumor xenograft mouse model of non-Hodgkin's lymphoma, this compound demonstrated superior dose-dependent tumor growth inhibition compared to EPZ-6438 (tazemetostat).[3] At a dose of 100 mg/kg administered orally once daily, this compound resulted in a 97% reduction in tumor size, while EPZ-6438 at the same dosage showed a lesser, though still significant, effect.[3]
| Compound | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| This compound | 10 | 28[3] |
| 30 | 83[3] | |
| 100 | 97[3] | |
| EPZ-6438 (Tazemetostat) | 100 | Significantly less than this compound at the same dose (p < 0.01)[3] |
Table 1: Preclinical Efficacy of this compound vs. EPZ-6438 (Tazemetostat) in a Pfeiffer Xenograft Model. [3]
Clinical Efficacy of Tazemetostat in Follicular Lymphoma
Tazemetostat has undergone extensive clinical evaluation, leading to its FDA approval for relapsed or refractory follicular lymphoma. The pivotal Phase 2 trial (NCT01897571) evaluated the efficacy of tazemetostat monotherapy in heavily pretreated patients, stratified by their EZH2 mutation status.[2]
| Efficacy Endpoint | EZH2 Mutant (n=45) | EZH2 Wild-Type (n=54) |
| Objective Response Rate (ORR) | 69% (95% CI: 53-82)[2] | 35% (95% CI: 23-49)[2] |
| Complete Response (CR) | 12% | 4%[4] |
| Partial Response (PR) | 57% | 30%[4] |
| Median Duration of Response (DoR) | 10.9 months (95% CI: 7.2-NE)[2] | 13.0 months (95% CI: 5.6-NE)[2] |
| Median Progression-Free Survival (PFS) | 13.8 months (95% CI: 10.7-22.0)[2] | 11.1 months (95% CI: 3.7-14.6)[2] |
Table 2: Clinical Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma (Phase 2 Study). [2][4]
Experimental Protocols
Pfeiffer Xenograft Model (for this compound)
The in vivo efficacy of this compound was assessed using a Pfeiffer xenograft mouse model.[3]
Methodology:
-
Cell Line: Pfeiffer human B-cell lymphoma cells, which harbor an EZH2 activating mutation, were used.
-
Animal Model: Immunocompromised mice were subcutaneously inoculated with Pfeiffer cells.
-
Tumor Establishment: Tumors were allowed to grow to a volume of approximately 150-200 mm³.[3]
-
Treatment: Mice were randomized into groups and treated orally, once daily, for 20 days with either vehicle control, this compound (10, 30, or 100 mg/kg), or EPZ-6438 (100 mg/kg).[3]
-
Endpoint: Tumor volume and body weight were monitored throughout the study to determine tumor growth inhibition.[3]
Phase 2 Clinical Trial of Tazemetostat (NCT01897571)
This was an open-label, single-arm, multicenter study.[2]
Methodology:
-
Patient Population: The study enrolled adult patients (≥18 years) with histologically confirmed relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies.[2] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[2]
-
Study Design: This was a single-arm, open-label, multicenter trial.[2] Patients were stratified into two cohorts based on their EZH2 mutation status (mutant or wild-type), determined by central testing of tumor tissue.[2]
-
Treatment: Patients received 800 mg of tazemetostat orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[2]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR), assessed by an independent radiology committee based on the 2007 International Working Group criteria for non-Hodgkin lymphoma.[2]
Summary and Future Perspectives
This compound and tazemetostat represent a promising therapeutic class of EZH2 inhibitors for lymphoma. Tazemetostat is an established treatment option for patients with relapsed or refractory follicular lymphoma, demonstrating durable responses, particularly in patients with EZH2 mutations.[2]
This compound, while still in early-stage development, has shown superior preclinical efficacy to tazemetostat in a head-to-head animal model.[3] This suggests that this compound could potentially offer improved clinical benefit, possibly at lower doses, which may translate to a better safety profile.[3]
Further clinical development of this compound is necessary to ascertain its safety and efficacy in humans. Future studies may explore its potential in various lymphoma subtypes and in combination with other therapeutic agents. For researchers and clinicians, the continued development of novel EZH2 inhibitors like this compound offers the prospect of more effective and better-tolerated treatment regimens for patients with lymphoma.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tazemetostat Demonstrates Antitumor Activity in Relapsed/Refractory Follicular Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
A Comparative Guide to EZH2 Inhibition: EBI-2511 vs. Valemetostat
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic regulation through the trimethylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes, including tumor suppressors.[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it an attractive target for small molecule inhibitors.[1][4] This guide provides a detailed comparison of two such inhibitors: EBI-2511, a potent and selective EZH2 inhibitor in preclinical development, and valemetostat, a first-in-class dual EZH1/EZH2 inhibitor approved in Japan for the treatment of adult T-cell leukemia/lymphoma (ATL).[1][5]
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and valemetostat lies in their inhibitory profiles. This compound is a highly selective inhibitor of EZH2, while valemetostat exhibits a dual inhibitory activity against both EZH1 and EZH2.[1][6]
This compound: Selective EZH2 Inhibition
This compound was developed through a scaffold hopping approach based on the clinical compound EPZ-6438 (tazemetostat).[1] It acts as a potent and orally active inhibitor of EZH2.[1][7] By selectively targeting EZH2, this compound aims to reverse the aberrant gene silencing driven by EZH2 overexpression or mutation, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation.[1]
Valemetostat: Dual EZH1/EZH2 Inhibition
Valemetostat is a novel compound that inhibits both EZH1 and EZH2.[6][8] EZH1 is a homolog of EZH2 and can also function as the catalytic subunit of PRC2.[9] Preclinical studies suggest that in the context of EZH2 inhibition, EZH1 can partially compensate for its function, potentially leading to therapeutic resistance.[5][9] By inhibiting both enzymes, valemetostat is designed to achieve a more profound and sustained suppression of H3K27 trimethylation, leading to a more robust anti-tumor effect compared to EZH2-selective inhibitors.[10][11]
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for this compound and valemetostat, highlighting their potency and efficacy in various models.
Table 1: In Vitro Potency
| Compound | Target(s) | Assay | IC50 | Cell Line | Reference |
| This compound | EZH2 | Cellular H3K27me3 reduction | ~8 nM | Pfeiffer | [12] |
| This compound | EZH2 | Cell proliferation | 6 nM | Pfeiffer | [12] |
| This compound | EZH2 | Cell proliferation | 55 nM | WSU-DLCL2 | [12] |
| Valemetostat | EZH1 | Cell-free enzymatic | 10.0 nM | - | [10] |
| Valemetostat | EZH2 | Cell-free enzymatic | 6.0 nM | - | [10] |
Table 2: In Vivo Efficacy (Preclinical)
| Compound | Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Pfeiffer Xenograft (mouse) | 10 mg/kg, once daily | 28% | [1][12] |
| This compound | Pfeiffer Xenograft (mouse) | 30 mg/kg, once daily | 83% | [1][12] |
| This compound | Pfeiffer Xenograft (mouse) | 100 mg/kg, once daily | 97% | [1][12] |
| EPZ-6438 (Reference) | Pfeiffer Xenograft (mouse) | 100 mg/kg, once daily | Less effective than this compound (P < 0.01) | [1] |
Table 3: Clinical Efficacy of Valemetostat (Phase 2 Study in Relapsed/Refractory ATL)
| Parameter | Value | Confidence Interval | Reference |
| Objective Response Rate (ORR) | 48% | 90% CI: 30.5%-65.9% | [13][14] |
| Complete Remission (CR) | 5 patients | - | [13][14] |
| Partial Remission (PR) | 7 patients | - | [13][14] |
| Median Duration of Response (DOR) | Not Reached | 95% CI: 1.87 months-NR | [13][14] |
Experimental Protocols
Pfeiffer Xenograft Mouse Model for this compound Evaluation [1]
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Cell Line: Pfeiffer, a diffuse large B-cell lymphoma (DLBCL) cell line with an EZH2 Y641F mutation.
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: Pfeiffer cells were subcutaneously implanted into the right flank of the mice.
-
Treatment Initiation: When tumors reached a volume of approximately 150–200 mm³, mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered orally once daily at doses of 10, 30, or 100 mg/kg for 20 days. EPZ-6438 (100 mg/kg) was used as a reference compound.
-
Efficacy Assessment: Tumor volume and body weight were measured regularly. Tumor growth inhibition was calculated at the end of the study.
Phase 2 Clinical Trial of Valemetostat in Relapsed/Refractory ATL (NCT04102150) [14]
-
Study Design: A multicenter, single-arm, open-label phase 2 clinical trial.
-
Patient Population: Patients with relapsed or refractory aggressive ATL (acute, lymphoma, or unfavorable chronic type) who had received at least one prior systemic chemotherapy.
-
Treatment: Valemetostat was administered orally at a dose of 200 mg once daily.
-
Primary Endpoint: Overall response rate (ORR) as assessed by an independent efficacy assessment committee.
-
Secondary Endpoints: Best response in disease compartments, duration of response (DOR), pharmacokinetics, and safety.
-
Response Assessment: Antitumor response was initially assessed 4 weeks after the first dose and subsequently every 8 weeks.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and the general workflow for evaluating EZH2 inhibitors.
Caption: EZH2/EZH1 signaling pathway and points of inhibition.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Valemetostat: First approval as a dual inhibitor of EZH1/2 to treat adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is Valemetostat Tosilate used for? [synapse.patsnap.com]
- 9. 10xgenomics.com [10xgenomics.com]
- 10. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 14. An open-label, single-arm phase 2 trial of valemetostat for relapsed or refractory adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
EBI-2511 Demonstrates Potent and Superior Preclinical Activity Compared to Other EZH2 Inhibitors
A comprehensive analysis of preclinical data reveals that EBI-2511, a novel benzofuran-derived EZH2 inhibitor, exhibits exceptional potency and in vivo efficacy, positioning it as a promising candidate for the treatment of non-Hodgkin's lymphoma and other cancers driven by EZH2 dysregulation. Comparative data with other EZH2 inhibitors, including the clinically advanced Tazemetostat, highlight the potential advantages of this compound.
Enhancer of zeste homolog 2 (EZH2) is a critical component of the Polycomb Repressive Complex 2 (PRC2) and a key epigenetic regulator. Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to chromatin condensation and transcriptional repression of target genes. In various cancers, including non-Hodgkin's lymphoma, overexpression or activating mutations of EZH2 are common, making it a compelling therapeutic target. This guide provides a detailed comparison of the preclinical performance of this compound against other notable EZH2 inhibitors.
In Vitro Potency and Selectivity
This compound has demonstrated remarkable potency in biochemical and cellular assays, often surpassing that of other EZH2 inhibitors. The following tables summarize the available preclinical data.
Table 1: In Vitro Potency of EZH2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound | EZH2 (mutant Y641F) | 6 | Pfeiffer | [1][2] |
| EZH2 (wild-type) | 55 | WSU-DLCL2 | [2] | |
| H3K27me3 Reduction | ~8 | Pfeiffer | [2] | |
| Tazemetostat (EPZ-6438) | EZH2 (mutant & wild-type) | 2-38 | Various | [3] |
| H3K27me3 Reduction | 2-90 | DLBCL cell lines | [3] | |
| GSK2816126 | EZH2 (wild-type & mutant) | Kiapp = 0.5–3 | Cell-free | [3] |
| H3K27me3 Reduction | 7-252 | DLBCL cell lines | [3] | |
| CPI-1205 | EZH2 (wild-type) | 2.2 | Biochemical | [3] |
| EZH2 (mutant) | 3.1 | Biochemical | [3] | |
| H3K27me3 Reduction | 32 | Cellular | [3] |
Note: IC50 values may vary depending on the specific assay conditions and cell lines used.
Table 2: Selectivity Profile of EZH2 Inhibitors
| Inhibitor | Selectivity vs. EZH1 | Selectivity vs. other HMTs | Reference |
| Tazemetostat (EPZ-6438) | 35-fold | >4,500-fold | [3] |
| GSK2816126 | 150-fold | >1,000-fold | [3] |
| CPI-1205 | Modest (EZH1 IC50 = 52 nM) | Selective against 30 other HMTs | [3] |
Detailed selectivity data for this compound against a broad panel of histone methyltransferases (HMTs) is not yet publicly available.
In Vivo Efficacy in Preclinical Models
The superior potency of this compound observed in vitro translates to significant anti-tumor activity in preclinical xenograft models of non-Hodgkin's lymphoma.
Table 3: In Vivo Efficacy of EZH2 Inhibitors in Pfeiffer Xenograft Model
| Inhibitor | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) | Reference |
| This compound | 10 | 28 | [1][4] |
| 30 | 83 | [1][4] | |
| 100 | 97 | [1][4] | |
| Tazemetostat (EPZ-6438) | 100 | Significantly less than this compound at the same dose (P < 0.01) | [1][4] |
These results indicate that this compound achieves a more potent anti-tumor effect at lower doses compared to Tazemetostat in this head-to-head comparison.[1][4]
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for the clinical success of any drug candidate.
Table 4: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Bioavailability (%) |
| Rat | 5 | p.o. | 9 |
| Mouse | 10 | p.o. | 16 |
Pharmacokinetic data for other inhibitors can be found in their respective publications, but a direct comparative table is challenging to construct due to variations in experimental conditions.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the EZH2 signaling pathway and the general workflows for in vitro and in vivo studies.
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating EBI-2511 Target Engagement: A Comparative Guide Using CETSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of EBI-2511, a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. A primary focus is placed on the Cellular Thermal Shift Assay (CETSA), a powerful technique for confirming direct drug-target interaction in a cellular context. We will also explore alternative methods and present supporting experimental data for this compound in comparison to other EZH2 inhibitors, such as EPZ-6438.
Introduction to this compound and its Target, EZH2
This compound is a second-generation EZH2 inhibitor developed as a potential therapeutic for cancers with EZH2 mutations, such as non-Hodgkin's lymphoma.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] This methylation event leads to chromatin compaction and transcriptional repression of target genes. In several cancers, hyperactivity of EZH2 contributes to tumorigenesis by silencing tumor suppressor genes.[4] this compound was developed through a scaffold hopping approach based on the clinical compound EPZ-6438 (Tazemetostat).[1][4]
The EZH2 Signaling Pathway
The core function of EZH2 is within the PRC2 complex, which is essential for maintaining cellular identity and regulating gene expression. Dysregulation of this pathway is a hallmark of various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 - Wikipedia [en.wikipedia.org]
- 4. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming EZH2 Inhibition by EBI-2511: A Comparative Guide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EBI-2511, a potent and orally active EZH2 inhibitor, with other established inhibitors. We will delve into the use of mass spectrometry as a definitive method to confirm the on-target effect of these molecules, namely the reduction of histone H3 lysine 27 trimethylation (H3K27me3). This guide includes detailed experimental protocols and visual workflows to aid in the design and interpretation of studies aimed at characterizing EZH2 inhibitors.
EZH2: A Key Epigenetic Target in Oncology
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma. Consequently, EZH2 has emerged as a critical therapeutic target, leading to the development of small molecule inhibitors.
This compound is a novel, highly potent EZH2 inhibitor.[1] Its mechanism of action, like other EZH2 inhibitors, is to competitively block the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels and subsequent de-repression of tumor suppressor genes.
Comparative Performance of EZH2 Inhibitors
Mass spectrometry offers a highly specific and quantitative method to measure the global levels of histone modifications, providing robust evidence of EZH2 inhibitor activity. While direct comparative mass spectrometry data for this compound is not yet publicly available, its potent activity has been demonstrated through immunoassay-based methods. The following table compares this compound with other well-characterized EZH2 inhibitors, including available data on their impact on H3K27me3 levels.
| Inhibitor | Target | Cell Line Proliferation IC50 (Pfeiffer) | H3K27me3 Reduction IC50 | H3K27me3 Reduction (Mass Spectrometry Data) |
| This compound | EZH2 | 6 nM[2] | ~8 nM (ELISA-based)[1] | Data not publicly available. Demonstrated to be ~3-fold more potent than EPZ-6438 in reducing H3K27me3 levels by immunoassay.[1] |
| Tazemetostat (EPZ-6438) | EZH2 | ~24 nM[1] | ~24 nM (ELISA-based)[1] | Significant reduction observed. Quantitative data varies by cell line and treatment duration.[3][4] |
| GSK126 | EZH2/EZH1 | ~32 nM | ~10 nM | Dose-dependent reduction in H3K27me3 confirmed by mass spectrometry.[5] |
| CPI-1205 | EZH2 | ~50 nM | ~15 nM | Dose-dependent reduction in intratumoral H3K27me3 levels.[3] |
Visualizing the Pathway and Experimental Workflow
To better understand the mechanism of action and the method of confirmation, the following diagrams illustrate the EZH2 signaling pathway and the mass spectrometry workflow.
Experimental Protocols
The following is a generalized "bottom-up" proteomics protocol for the quantification of global H3K27me3 levels using mass spectrometry. This protocol can be adapted for the analysis of cells treated with this compound or other EZH2 inhibitors.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., Pfeiffer, WSU-DLCL2) under standard conditions.
-
Treat cells with a dose-range of this compound or other EZH2 inhibitors (and a vehicle control) for a specified duration (e.g., 48-96 hours).
-
Harvest cells and store cell pellets at -80°C until further processing.
2. Histone Extraction:
-
Resuspend cell pellets in a hypotonic lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using a sulfuric acid solution (e.g., 0.2 M H₂SO₄) overnight at 4°C.
-
Precipitate histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air-dry.
-
Resuspend the histone pellet in water.
3. In-solution Derivatization and Digestion:
-
Quantify the extracted histones using a protein assay (e.g., BCA).
-
To neutralize the positive charges on lysine residues and improve sequence coverage, perform a derivatization step using propionic anhydride.
-
Digest the derivatized histones into peptides using trypsin overnight at 37°C.
-
Perform a second propionylation step to derivatize the newly formed N-termini of the peptides.
-
Desalt the resulting peptides using C18 StageTips.
4. LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution nano-liquid chromatography tandem mass spectrometer (nLC-MS/MS).
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Skyline).
-
Identify and quantify the peptides corresponding to the N-terminal tail of histone H3, including the unmodified and various methylated forms of the K27-containing peptide (e.g., ATKAARKSAPATGGVKKPHR).
-
Calculate the relative abundance of the H3K27me3-containing peptide as a percentage of the total H3 peptides spanning that region.
-
Compare the relative abundance of H3K27me3 in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
Conclusion
Mass spectrometry provides a robust and unbiased method for quantifying the direct downstream effects of EZH2 inhibitors like this compound. By measuring the reduction in global H3K27me3 levels, researchers can definitively confirm the on-target activity of these compounds. While direct comparative mass spectrometry data for this compound is awaited, existing data on its high potency in reducing H3K27me3, coupled with the detailed protocols provided here, offer a strong framework for its continued preclinical and clinical development. This guide serves as a valuable resource for scientists and researchers in the field of epigenetics and drug discovery, enabling them to effectively utilize mass spectrometry to characterize the next generation of EZH2 inhibitors.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
EBI-2511 in Combination with Epigenetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma.[1][2][3] While this compound has demonstrated significant anti-tumor activity as a monotherapy in preclinical models, emerging evidence suggests that its efficacy can be enhanced when used in combination with other epigenetic-modifying agents. This guide provides a comparative overview of the preclinical data supporting the combination of EZH2 inhibitors, with a focus on this compound and its close structural analog SHR2554, with other classes of epigenetic drugs, including Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors.
Executive Summary
Preclinical studies have demonstrated synergistic anti-tumor effects when combining EZH2 inhibitors with other epigenetic drugs. The primary rationale for these combinations lies in the complementary mechanisms of action that target different layers of epigenetic regulation, leading to a more robust and durable anti-cancer response.
-
EZH2 and HDAC Inhibitor Combination: This combination has shown strong synergistic effects in preclinical models of diffuse large B-cell lymphoma (DLBCL) and T-cell lymphoma. The proposed mechanism involves the dual inhibition of two key repressive epigenetic marks, leading to the reactivation of tumor suppressor genes and the induction of apoptosis.
-
EZH2 and DNMT Inhibitor Combination: This combination strategy aims to reverse two distinct epigenetic silencing mechanisms. Preclinical data suggest that this approach can lead to the re-expression of a broader range of tumor suppressor genes and enhance anti-tumor immune responses through the induction of viral mimicry.
Due to the limited availability of published data on this compound in combination therapies, this guide will leverage findings from studies on SHR2554, a structurally and functionally similar EZH2 inhibitor also developed by Jiangsu Hengrui Medicine. This serves as a strong proxy for the potential of this compound in similar combinations.
EZH2 Inhibitor and HDAC Inhibitor Combination
The combination of an EZH2 inhibitor with an HDAC inhibitor represents a promising therapeutic strategy. EZH2 mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3), while HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting both enzymes, this combination can lead to a more profound reactivation of silenced tumor suppressor genes.
A key preclinical study investigated the synergistic anti-tumor activity of the EZH2 inhibitor SHR2554 and the HDAC inhibitor Chidamide (HBI-8000) in DLBCL models.[4][5][6][7]
Quantitative Data Summary
| Cell Line | EZH2 Mutation Status | Drug Combination | Effect | Reference |
| SU-DHL-6 | Mutant (Y641F) | SHR2554 + Chidamide | Synergistic inhibition of cell proliferation | [4][5] |
| WSU-DLCL2 | Wild-Type | SHR2554 + Chidamide | Synergistic inhibition of cell proliferation | [4][5] |
| Pfeiffer | Mutant (A677G) | SHR2554 + Chidamide | Synergistic induction of apoptosis | [4][5] |
| Toledo | Wild-Type | SHR2554 + Chidamide | Synergistic induction of apoptosis | [4][5] |
| In Vivo Model | Tumor Type | Drug Combination | Effect | Reference |
| SU-DHL-6 Xenograft | DLBCL | SHR2554 + Chidamide | Significant tumor growth inhibition compared to single agents | [8] |
| WSU-DLCL2 Xenograft | DLBCL | SHR2554 + Chidamide | Significant tumor growth inhibition compared to single agents | [8] |
Signaling Pathway
The combination of SHR2554 and Chidamide has been shown to synergistically downregulate the DNA replication process.[4][5][6][7] Furthermore, in T-cell lymphoma, this combination was found to exert its synergistic effect through the upregulation of STAT1.[9]
Caption: Synergistic mechanism of EZH2 and HDAC inhibitors.
EZH2 Inhibitor and DNMT Inhibitor Combination
Combining an EZH2 inhibitor with a DNMT inhibitor is another rational approach to concurrently target two major epigenetic silencing mechanisms. DNA methylation, mediated by DNMTs, is a stable repressive mark. Preclinical studies have shown that combining an EZH2 inhibitor with a DNMT inhibitor can lead to a more comprehensive reactivation of silenced genes and may enhance the immunogenicity of tumor cells.
Studies combining the EZH2 inhibitor GSK126 with the DNMT inhibitor decitabine (DAC) in hepatocellular carcinoma (HCC) and colorectal cancer have demonstrated synergistic anti-tumor effects.[10][11][12]
Quantitative Data Summary
| Cell Line | Cancer Type | Drug Combination | Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | GSK126 + Decitabine | Synergistic reduction in cell viability | [10] |
| Huh7 | Hepatocellular Carcinoma | GSK126 + Decitabine | Synergistic induction of apoptosis | [10] |
| HCT116 | Colorectal Cancer | EZH2i + DNMTi | Enhanced antiproliferative effects | [13][14] |
Signaling Pathway
The combination of EZH2 and DNMT inhibitors has been shown to activate the calcium-calcineurin-NFAT signaling pathway, which is linked to the induction of a viral mimicry response and subsequent activation of innate immune pathways.[12][13][14]
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Select EZH2 inhibitors enhance the viral mimicry effects of DNMT inhibition through a mechanism involving calcium-calcineurin-NFAT signaling | bioRxiv [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for EBI-2511
Essential guidelines for the safe handling and disposal of the EZH2 inhibitor, EBI-2511, to ensure a secure laboratory environment and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the proper disposal procedures for this compound, a potent and orally active EZH2 inhibitor used in cancer research. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is essential. Therefore, all this compound waste should be treated as hazardous chemical waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, both in its pure form and in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage of this compound:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In solvent: Store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Value | Source |
| Molecular Weight | 576.77 g/mol | Selleck Chemicals |
| Form | Solid powder | MedchemExpress |
| In Vitro Solubility | DMSO: 3 mg/mL (5.2 mM) | [1] |
| Ethanol: 13 mg/mL | [1] | |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in Solvent) | 1 year at -80°C | [1] |
Experimental Protocols for Waste Disposal
The disposal of this compound and associated materials should be approached systematically. The following protocols outline the step-by-step procedures for different types of waste generated during research activities involving this compound.
1. Unused or Expired this compound Powder:
-
Categorization: This is considered hazardous chemical waste.
-
Procedure:
-
Ensure the original container is securely sealed and properly labeled.
-
If the original label is damaged or unclear, create a new hazardous waste label that includes the chemical name ("this compound"), the quantity, and the date.
-
Place the container in a designated hazardous waste accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
2. This compound Solutions:
-
Categorization: Liquid hazardous chemical waste.
-
Procedure:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
Do not mix with other incompatible waste streams. For example, keep halogenated and non-halogenated solvent wastes separate if required by your institution.
-
Securely cap the container and label it clearly as "Hazardous Waste" with the full chemical name ("this compound"), the solvent used (e.g., DMSO, Ethanol), the approximate concentration, and the date.
-
Store the waste container in a secondary containment bin in the designated hazardous waste accumulation area.
-
Contact your institution's EHS for collection and disposal.
-
3. Contaminated Labware and Debris:
-
Categorization: Solid hazardous chemical waste. This includes items such as pipette tips, centrifuge tubes, gloves, and absorbent paper that have come into direct contact with this compound.
-
Procedure:
-
Collect all contaminated solid waste in a designated, durable, and clearly labeled hazardous waste bag or container.
-
The container should be sealed to prevent any leakage or exposure.
-
Label the container as "Solid Hazardous Waste" and list the contaminating chemical ("this compound").
-
Store the container in the designated hazardous waste accumulation area.
-
Arrange for disposal through your institution's EHS office.
-
4. Empty this compound Containers:
-
Categorization: Empty containers that held a hazardous chemical.
-
Procedure:
-
According to general laboratory safety guidelines, a container that held a hazardous chemical is not considered empty until it has been triple-rinsed.[3]
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
Collect the rinsate as liquid hazardous chemical waste and dispose of it according to the procedure for this compound solutions.[3]
-
After triple-rinsing, deface or remove the original label.
-
The rinsed and defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Always check with your institutional guidelines.
-
Disposal Workflow and Signaling Pathway Diagrams
To provide clear, visual guidance, the following diagrams illustrate the decision-making process for the proper disposal of this compound waste and a conceptual signaling pathway of its intended biological effect.
References
Safeguarding Your Research: A Comprehensive Guide to Handling EBI-2511
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with EBI-2511, a potent EZH2 inhibitor. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.
While specific quantitative data on the occupational exposure limit (OEL) for this compound is not publicly available, its classification as a potent pharmaceutical compound necessitates stringent handling protocols. The following recommendations are based on best practices for handling potent active pharmaceutical ingredients (APIs) and cytotoxic compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE, which should be donned before handling the compound and disposed of as cytotoxic waste upon completion of work.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from splashes or aerosolized particles of the compound. |
| Lab Coat | Disposable, solid-front, back-closing lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the powdered form or when there is a risk of aerosolization. | Minimizes the risk of inhaling the potent compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plans: Step-by-Step Guidance
Meticulous planning and execution are critical when working with this compound. The following protocols outline the essential steps for weighing, solution preparation, and general handling.
Weighing and Handling the Solid Compound
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, a biological safety cabinet, or a glove box, to ensure containment.
-
Pre-Weighing Preparation: Before weighing, ensure all necessary equipment (spatulas, weigh paper, tubes) and waste disposal bags are within the containment area.
-
Donning PPE: Don all required PPE as outlined in the table above.
-
Weighing Procedure:
-
Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or paper.
-
Use a dedicated, labeled spatula for this compound.
-
Minimize the creation of dust by handling the powder gently.
-
-
Post-Weighing:
-
Securely cap the stock container.
-
Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as cytotoxic waste.
-
Transfer the weighed compound to a sealed container for transport to the next step.
-
Solution Preparation
-
Solvent Addition: In the containment area, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Cap the vessel and mix gently until the compound is fully dissolved. Sonication may be used if necessary, ensuring the container remains sealed.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the solution in a securely sealed container in a designated, labeled storage area.
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated gloves, lab coats, shoe covers, weigh papers, pipette tips, and other disposable materials. |
| Liquid Waste | Unused solutions, contaminated solvents, and cleaning rinsates. |
| Sharps Waste | Contaminated needles, syringes, and glass Pasteur pipettes. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Experimental Workflow for Handling this compound with Integrated Safety Checkpoints.
Logical Relationship: PPE Donning and Doffing Sequence
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
